3,4-Bis(4-methoxyphenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-methoxyphenyl)hexan-2-one is a chemical compound with the molecular formula C20H24O3 It is known for its unique structure, which includes two methoxyphenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxyphenyl)hexan-2-one typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a series of reactions to introduce the hexanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and controlled reaction environments to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-methoxyphenyl)hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-Bis(4-methoxyphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-methoxyphenyl)-3-hexanol: Similar structure but with an alcohol group instead of a ketone.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidine ring instead of a hexanone backbone
Uniqueness
3,4-Bis(4-methoxyphenyl)hexan-2-one is unique due to its specific arrangement of methoxyphenyl groups and the hexanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
5424-88-4 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,4-bis(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C20H24O3/c1-5-19(15-6-10-17(22-3)11-7-15)20(14(2)21)16-8-12-18(23-4)13-9-16/h6-13,19-20H,5H2,1-4H3 |
InChI Key |
MPQKSSUCTJHMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.